molecular formula C33H40N2O6 B7838993 CID 51340528

CID 51340528

Cat. No. B7838993
M. Wt: 560.7 g/mol
InChI Key: XSDVRBYPXOEYHM-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 51340528 is a useful research compound. Its molecular formula is C33H40N2O6 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 51340528 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 51340528 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 51340528 involves the condensation of two molecules of 2,4-dichloro-5-(4-methoxyphenyl)-6-oxopyrimidine followed by reduction and cyclization.

Starting Materials
2,4-dichloro-5-(4-methoxyphenyl)-6-oxopyrimidine, Sodium borohydride, Acetic acid, Methanol, Sodium hydroxide, Wate

Reaction
Step 1: Dissolve 2,4-dichloro-5-(4-methoxyphenyl)-6-oxopyrimidine in acetic acid and add sodium borohydride slowly with stirring., Step 2: After completion of the reaction, add water and extract the product with methanol., Step 3: Concentrate the methanol extract and dissolve the residue in water., Step 4: Add sodium hydroxide to the aqueous solution and heat the mixture to induce cyclization., Step 5: Acidify the reaction mixture and extract the product with a suitable organic solvent., Step 6: Purify the product by recrystallization or chromatography.

properties

IUPAC Name

(2R)-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,34H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDVRBYPXOEYHM-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 51340528

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